Ethyl 5-bromo-2-(trifluoromethyl)nicotinate
Description
Significance of Pyridine (B92270) Scaffolds in Synthetic and Medicinal Chemistry
The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif frequently found in approved drugs and biologically active compounds. google.comjst.go.jpnih.gov As an isostere of benzene, this nitrogen-bearing heterocycle is a core component in thousands of drug molecules, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. google.comgoogle.com The presence of the nitrogen atom also influences the molecule's polarity and basicity, which can enhance solubility and bioavailability. google.com Pyridine scaffolds are found in natural products like alkaloids and essential coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). google.commdpi.com This widespread presence in both nature and medicine underscores the importance of pyridine-based molecules in the design of new therapeutic agents. mdpi.com
Strategic Role of Halogen and Trifluoromethyl Substituents in Molecular Design
The introduction of halogen atoms and trifluoromethyl (CF₃) groups into a molecular structure is a critical strategy in modern drug design. googleapis.com Halogens, such as bromine, can modulate a molecule's electronic properties and provide a "handle" for further chemical modifications through cross-coupling reactions. labseeker.com
The trifluoromethyl group, in particular, offers a unique combination of properties. It is highly electronegative and metabolically stable due to the strength of the carbon-fluorine bond. googleapis.com The CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to cross biological membranes. googleapis.com It can also alter the acidity or basicity of nearby functional groups and participate in specific interactions with protein binding sites, often leading to improved efficacy and pharmacokinetic profiles. google.comnih.gov The incorporation of CF₃ groups is a well-established strategy for blocking metabolic oxidation sites, thereby increasing a drug's half-life. researchgate.net
Overview of Ethyl Nicotinate (B505614) Derivatives in Contemporary Chemical Literature
Ethyl nicotinate itself is a versatile intermediate used in the synthesis of various nicotinic acid derivatives and other heterocyclic compounds. googleapis.com It is the ethyl ester of niacin (vitamin B3) and provides a reactive ester functional group attached to the pyridine ring. googleapis.comsigmaaldrich.com This functionality allows for straightforward chemical transformations, such as hydrolysis to the carboxylic acid or amidation to form amides. Ethyl nicotinate and its derivatives are widely used in pharmaceutical research, agrochemical synthesis, and as building blocks in organic chemistry. googleapis.com The synthesis of ethyl nicotinate is typically achieved through the acid-catalyzed esterification of nicotinic acid with ethanol (B145695). sigmaaldrich.com
Research Context of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate as a Key Intermediate
Ethyl 5-bromo-2-(trifluoromethyl)nicotinate emerges as a highly valuable intermediate precisely because it combines the key structural features discussed above. Its molecular architecture consists of:
A central pyridine scaffold , a proven pharmacophore.
An ethyl nicotinate functional group, which can be readily modified.
A trifluoromethyl group at the 2-position, known to enhance metabolic stability and binding affinity.
A bromine atom at the 5-position, which serves as a versatile site for introducing further molecular complexity via cross-coupling reactions.
This strategic combination of functional groups makes it a powerful building block for combinatorial chemistry and the synthesis of libraries of compounds for drug discovery and agrochemical screening programs. google.comresearchgate.net The compound is designed for synthetic utility, allowing chemists to systematically explore the chemical space around the trifluoromethylpyridine core.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)6-3-5(10)4-14-7(6)9(11,12)13/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAIEMZSNDSLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Properties of Ethyl 5 Bromo 2 Trifluoromethyl Nicotinate
While specific, peer-reviewed synthetic procedures for this exact molecule are not extensively detailed in public literature, its preparation can be inferred from established methods for synthesizing trifluoromethylpyridines and substituted nicotinates. A plausible route involves the esterification of the corresponding carboxylic acid, 5-bromo-2-(trifluoromethyl)nicotinic acid. The synthesis of this acid precursor would likely follow one of two general pathways: the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block, or the direct trifluoromethylation of a pre-functionalized bromonicotinic acid derivative. nih.govnih.gov Industrial methods often involve the fluorination of a corresponding trichloromethyl-pyridine precursor. google.comjst.go.jp
Table 1: Physicochemical Properties of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrF₃NO₂ |
| Molecular Weight | 298.06 g/mol |
| CAS Number | 1196153-48-6 |
| Appearance | Typically a solid or oil |
Note: Data compiled from commercial supplier information. Spectral data such as ¹H NMR, ¹³C NMR, and MS are available from various chemical suppliers.
Chemical Transformations and Derivatization Studies of Ethyl 5 Bromo 2 Trifluoromethyl Nicotinate
Reactivity and Functionalization of the Bromine Substituent
The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for molecular diversification. Its reactivity is influenced by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the trifluoromethyl and ethyl ester groups. This electronic setup makes the bromine atom an excellent leaving group in various transition metal-catalyzed cross-coupling reactions and susceptible to nucleophilic displacement under certain conditions.
Exploration of Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine substituent on ethyl 5-bromo-2-(trifluoromethyl)nicotinate is well-suited for such transformations, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for forming C-C bonds by coupling an organohalide with an organoboron compound. For ethyl 5-bromo-2-(trifluoromethyl)nicotinate, a Suzuki reaction with various aryl or heteroaryl boronic acids would yield 5-aryl- or 5-heteroaryl-2-(trifluoromethyl)nicotinate derivatives. These reactions are typically catalyzed by palladium complexes with phosphine (B1218219) ligands and require a base to facilitate the transmetalation step. nih.govorganic-chemistry.org The reaction conditions are generally mild and tolerate a broad range of functional groups. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition | Reference(s) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | nih.govorganic-chemistry.org |
| Ligand | P(t-Bu)₃, PCy₃, or PPh₃ | organic-chemistry.org |
| Base | K₃PO₄, Cs₂CO₃, or Na₂CO₃ | nih.gov |
| Solvent | 1,4-Dioxane/Water, Toluene, or DMF | nih.gov |
| Temperature | Room Temperature to 100 °C | nih.govorganic-chemistry.org |
Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This methodology could be applied to ethyl 5-bromo-2-(trifluoromethyl)nicotinate to introduce alkenyl groups at the 5-position. The reaction is catalyzed by palladium species like palladium(II) acetate, often in the presence of a phosphine ligand and a base such as triethylamine. wikipedia.orgorganic-chemistry.org
Table 2: Typical Conditions for Heck Reaction of Aryl Bromides
| Parameter | Condition | Reference(s) |
| Catalyst | Pd(OAc)₂ | wikipedia.orgresearchgate.net |
| Ligand | PPh₃ or other phosphines (can be ligand-free) | wikipedia.orgorganic-chemistry.org |
| Base | Et₃N, NaOAc, or K₂CO₃ | wikipedia.org |
| Solvent | DMF, NMP, or Acetonitrile | researchgate.net |
| Temperature | 80 - 140 °C | wikipedia.orgresearchgate.net |
Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira reaction is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The reaction of ethyl 5-bromo-2-(trifluoromethyl)nicotinate with various terminal alkynes would produce 5-alkynyl-2-(trifluoromethyl)nicotinate derivatives, which are valuable precursors for more complex molecules. rsc.orgmdpi.com Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org
Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Condition | Reference(s) |
| Catalyst | PdCl₂(PPh₃)₂ or other Pd(0)/Pd(II) complexes | wikipedia.orgmdpi.com |
| Co-catalyst | CuI | wikipedia.orgmdpi.com |
| Base | Et₃N or other amines | wikipedia.orgmdpi.com |
| Solvent | THF or DMF | mdpi.com |
| Temperature | Room Temperature to 100 °C | wikipedia.orgmdpi.com |
Nucleophilic Displacements and Subsequent Derivatization
While less common for aryl bromides compared to chlorides or fluorides, nucleophilic aromatic substitution (SNAr) can occur on highly electron-deficient aromatic systems. The pyridine ring, particularly with the strong electron-withdrawing effects of the trifluoromethyl and ester groups, is activated towards nucleophilic attack. Reactions with strong nucleophiles, such as amines or alkoxides, could potentially displace the bromide. For instance, reaction with various primary or secondary amines could lead to the formation of 5-amino-2-(trifluoromethyl)nicotinate derivatives. Such reactions on bromo-nitropyridine systems have been reported to proceed, sometimes with unexpected rearrangements, depending on the reaction conditions. clockss.org
Transformations Involving the Ester Moiety
The ethyl ester group at the 3-position is another key functional handle for derivatization. It can undergo a variety of classical ester transformations to produce carboxylic acids, other esters, amides, and hydrazides, which can serve as intermediates for further synthesis.
Hydrolysis to Nicotinic Acid Analogues
The ethyl ester can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding 5-bromo-2-(trifluoromethyl)nicotinic acid. Basic hydrolysis, typically using aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is a common method. This transformation provides the carboxylic acid analogue, a crucial intermediate for the synthesis of amides and other derivatives via activation of the carboxyl group.
Transesterification and Amidation Reactions
Transesterification can be achieved by heating the ethyl ester in the presence of a different alcohol and an acid or base catalyst, allowing for the synthesis of various alkyl nicotinates. Direct amidation can be performed by reacting the ester with an amine, often at elevated temperatures or with the use of a catalyst, to form the corresponding nicotinamide (B372718) derivative. This reaction is particularly useful for creating libraries of compounds with diverse amide functionalities. For example, direct reaction with a primary amine (R-NH₂) would yield N-alkyl-5-bromo-2-(trifluoromethyl)nicotinamide.
Hydrazide Formation and Subsequent Cyclization
A particularly useful transformation of the ester moiety is its reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a refluxing alcoholic solvent, to form 5-bromo-2-(trifluoromethyl)nicotinohydrazide. mdpi.comresearchgate.net This hydrazide is a stable intermediate and a versatile precursor for the synthesis of various five-membered heterocycles. nih.gov
The nicotinohydrazide can undergo cyclization reactions with various one-carbon or two-carbon synthons. For example:
Reaction with carbon disulfide in a basic medium can lead to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) ring. researchgate.net
Treatment with an isothiocyanate followed by base-catalyzed intramolecular cyclization can yield a 1,2,4-triazole-3-thiol derivative. researchgate.net
Condensation with aldehydes produces hydrazones, which can be further cyclized to form other heterocyclic systems. nih.gov
These cyclization reactions significantly expand the molecular complexity and provide access to a wide range of fused and substituted heterocyclic systems with potential applications in medicinal and materials chemistry.
Conclusion
Precursor Synthesis and Starting Materials
The assembly of the core structure of ethyl 5-bromo-2-(trifluoromethyl)nicotinate relies on the sequential and controlled introduction of its constituent functional groups. This typically involves the synthesis of appropriately substituted pyridine intermediates.
Synthesis of Brominated Pyridine Intermediates
The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step. Direct bromination of pyridine itself is often challenging and can lead to a mixture of products. Therefore, the synthesis of 5-brominated pyridine intermediates frequently starts with pre-functionalized pyridines where the directing effects of existing substituents can control the regioselectivity of the bromination.
For instance, the synthesis of related 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) has been achieved through a multi-step sequence starting from 2-chloro-3-trifluoromethyl-5-nitropyridine. nih.gov This highlights a common strategy where a nitro group is used to direct the initial substitution patterns, followed by its reduction to an amine and subsequent conversion to the desired bromo-substituent via a Sandmeyer-type reaction.
Another approach involves the bromination of pre-existing pyridine derivatives. For example, 2-methoxy-3-(trifluoromethyl)pyridine (B55313) can be brominated at the 5-position using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in trifluoroacetic acid. nih.gov The methoxy (B1213986) group can later be converted to a hydroxyl group, which is a precursor for other functionalities.
| Starting Material | Brominating Agent | Product | Reference |
| 2-chloro-3-trifluoromethyl-5-nitropyridine | (multi-step conversion of nitro group) | 5-bromo-2-methyl-3-(trifluoromethyl)pyridine | nih.gov |
| 2-methoxy-3-(trifluoromethyl)pyridine | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine | nih.gov |
Introduction of the Trifluoromethyl Moiety into Pyridine Systems
The trifluoromethyl (-CF₃) group is a key feature of the target molecule, and its introduction into the pyridine ring can be achieved through various methods. One common strategy is to build the pyridine ring from precursors that already contain the trifluoromethyl group. For example, novel routes to 2-(trifluoromethyl)nicotinic acid derivatives have been developed that involve the synthesis of the pyridine ring from simple fluorinated precursors like ethyl 4,4,4-trifluoroacetoacetate. researchgate.netrsc.org
Direct trifluoromethylation of a pre-formed pyridine ring is another viable strategy. This can be achieved through radical reactions, although controlling the regioselectivity can be challenging. chemrxiv.org More selective methods have been developed, such as the 3-position-selective C-H trifluoromethylation of pyridine rings through nucleophilic activation. chemrxiv.org The synthesis of 2-bromo-5-nitro-3-(trifluoromethyl)pyridine (B1523400) has been reported, which involves the bromination of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one. nih.gov
| Precursor | Method | Product | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Ring synthesis | 2-(Trifluoromethyl)nicotinic acid derivatives | researchgate.netrsc.org |
| Pyridine derivatives | Nucleophilic activation and electrophilic trifluoromethylation | 3-(Trifluoromethyl)pyridine derivatives | chemrxiv.org |
| 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one | Bromination | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | nih.gov |
Esterification and Nicotinate (B505614) Ring Formation Reactions
The final step in the synthesis of the target molecule is the formation of the ethyl ester of the nicotinic acid. This is typically achieved through standard esterification procedures. If the synthesis starts with the corresponding nicotinic acid, such as 5-bromo-2-(trifluoromethyl)nicotinic acid, it can be esterified by reaction with ethanol (B145695) in the presence of an acid catalyst.
Alternatively, the nicotinate ring itself can be constructed in a way that directly incorporates the ester functionality. Syntheses starting from precursors like ethyl 4,4,4-trifluoroacetoacetate inherently lead to an ethyl nicotinate derivative upon cyclization to form the pyridine ring. researchgate.netrsc.org
The synthesis of related ethyl 5-bromo-2-methyl-nicotinate has been described, starting from 5-bromo-2-methyl-nicotinic acid and reacting it with anhydrous ethanol in the presence of a catalyst like concentrated sulfuric acid. rsc.org
| Starting Material | Reagents | Product | Reference |
| 5-bromo-2-methyl-nicotinic acid | Anhydrous ethanol, concentrated sulfuric acid | Ethyl 5-bromo-2-methyl-nicotinate | rsc.org |
| Ethyl 4,4,4-trifluoroacetoacetate | (multi-step ring formation) | Ethyl 2-(trifluoromethyl)nicotinate derivatives | researchgate.netrsc.org |
Advanced Synthetic Strategies for Complex Nicotinates
To create more complex analogues of ethyl 5-bromo-2-(trifluoromethyl)nicotinate, advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution are employed. These reactions allow for the introduction of a wide range of substituents onto the pyridine core.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation
The bromine atom at the 5-position of ethyl 5-bromo-2-(trifluoromethyl)nicotinate serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst, is a particularly powerful tool in this context. mdpi.comrsc.org
This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the nicotinate ring. For example, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed in moderate to good yields. mdpi.com Similarly, trifluoromethyl-substituted pyridylboronic acids have been successfully used in palladium-catalyzed cross-couplings with heteroaryl halides to generate CF₃-substituted aryl/heteroaryl-pyridines. rsc.org The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring in these coupling reactions.
| Substrate | Coupling Partner | Catalyst System | Product | Reference |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |
| Trifluoromethyl-substituted pyridylboronic acids | Heteroaryl halides | Palladium catalyst | CF₃-substituted aryl/heteroaryl-pyridines | rsc.org |
| 2-bromo-5-(bromomethyl)thiophene | Arylboronic acids | Pd(PPh₃)₄ | 2-(bromomethyl)-5-aryl-thiophenes | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Approaches on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is another important strategy for the functionalization of halogenated pyridines. In this reaction, a nucleophile displaces a halide on the aromatic ring. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially when further activated by electron-withdrawing groups. researchgate.netyoutube.comyoutube.com
The trifluoromethyl group at the 2-position of ethyl 5-bromo-2-(trifluoromethyl)nicotinate is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack. The bromine atom at the 5-position, however, is not in a position that is typically most activated for SNAr (ortho or para to the activating group and the ring nitrogen). Nucleophilic substitution on pyridines generally occurs more readily at the 2- and 4-positions. researchgate.netyoutube.com
Despite this, under certain conditions or with highly reactive nucleophiles, substitution at the 5-position might be achievable. The reactivity in SNAr reactions is also influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive. wikipedia.org Lewis acid activation of the pyridine nitrogen can also enhance its reactivity towards nucleophiles. nih.gov
| Substrate | Nucleophile | Conditions | Product | Reference |
| Halogenated pi-deficient aromatic rings (e.g., pyridine) | Various nucleophiles | - | Substituted aromatic rings | youtube.com |
| Ring-substituted N-methylpyridinium compounds | Piperidine | Methanol (B129727) | Substituted pyridinium (B92312) compounds | nih.gov |
Direct Functionalization Methods for Pyridine Derivatives
Direct C-H functionalization has emerged as a powerful strategy for the synthesis of substituted pyridines, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This approach involves the selective activation and transformation of a carbon-hydrogen bond on the pyridine ring into a new carbon-carbon or carbon-heteroatom bond.
Transition metal catalysis is a cornerstone of direct C-H functionalization. Various metals, including palladium, rhodium, and iridium, have been shown to effectively catalyze the arylation, alkylation, and alkenylation of pyridine derivatives. The regioselectivity of these reactions is often directed by the electronic properties of the substituents already present on the pyridine ring or through the use of directing groups. For instance, in pyridines bearing electron-withdrawing groups, functionalization often occurs at the electron-deficient positions.
Recent advancements have focused on achieving regioselectivity without the need for directing groups, a significant step towards more efficient synthetic routes. These methods often rely on the intrinsic reactivity of the pyridine nucleus and the careful selection of catalysts and reaction conditions. For example, specific ligand-catalyst combinations can steer the functionalization to the C-3 or C-4 positions, which are typically less reactive than the C-2 and C-6 positions. While specific examples for the direct C-H bromination of ethyl 2-(trifluoromethyl)nicotinate are not extensively detailed in publicly available literature, the principles of direct functionalization of electron-deficient pyridines provide a conceptual framework for such a transformation.
The following table summarizes various direct functionalization methods applied to pyridine derivatives, which could be adapted for the synthesis of ethyl 5-bromo-2-(trifluoromethyl)nicotinate analogs.
| Catalyst System | Functionalization Type | Regioselectivity | Potential Applicability |
| Pd(OAc)₂ / Ligand | Arylation | C-2 or C-3 | Introduction of aryl groups |
| [RhCl(cod)]₂ / Ligand | Alkenylation | C-2 | Introduction of vinyl groups |
| [Ir(cod)Cl]₂ / Bipyridine | Borylation | C-3 | Precursor for further functionalization |
Multi-Component Reactions in Nicotinate Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs are well-established for the synthesis of the pyridine core of nicotinates.
The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. Variations of this reaction allow for the synthesis of a wide range of substituted nicotinates.
Another powerful MCR for pyridine synthesis is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone. This method provides a regioselective route to polysubstituted pyridines. While a direct one-pot synthesis of ethyl 5-bromo-2-(trifluoromethyl)nicotinate via an MCR has not been explicitly reported, the modular nature of these reactions allows for the potential assembly of similarly substituted nicotinates by selecting appropriate starting materials.
The table below illustrates the general schemes of prominent multi-component reactions for pyridine synthesis.
| Reaction Name | Reactants | Product |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynyl Ketone | Substituted Pyridine |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | 2-Pyridone |
Optimization and Scale-Up of Synthetic Protocols
The transition of a synthetic route from laboratory-scale to industrial production necessitates rigorous optimization and scale-up studies to ensure efficiency, safety, and cost-effectiveness.
Application of Design of Experiments (DoE) in Reaction Optimization
Design of Experiments (DoE) is a statistical methodology used to systematically investigate the effects of multiple variables on a chemical reaction. By simultaneously varying factors such as temperature, catalyst loading, reactant concentration, and reaction time, DoE allows for the efficient identification of optimal reaction conditions and the understanding of interactions between variables.
For the synthesis of functionalized nicotinates, DoE can be employed to optimize key steps, such as palladium-catalyzed cross-coupling reactions or direct functionalization steps. A typical DoE study might involve a factorial or response surface methodology design to map the reaction landscape and identify the conditions that maximize yield and minimize impurities. For example, in a Suzuki coupling to introduce a substituent at the 5-position of a nicotinate, DoE could be used to optimize the choice of palladium catalyst, ligand, base, and solvent system.
The following is a hypothetical data table illustrating the application of a 2³ factorial design to optimize a bromination reaction.
| Temperature (°C) | Reaction Time (h) | Brominating Agent (eq.) | Yield (%) |
| 25 | 2 | 1.1 | 75 |
| 50 | 2 | 1.1 | 85 |
| 25 | 4 | 1.1 | 78 |
| 50 | 4 | 1.1 | 90 |
| 25 | 2 | 1.5 | 80 |
| 50 | 2 | 1.5 | 92 |
| 25 | 4 | 1.5 | 83 |
| 50 | 4 | 1.5 | 95 |
Consideration of Automated and High-Throughput Synthesis Methodologies
Automated synthesis platforms and high-throughput screening (HTS) techniques are invaluable tools for accelerating the discovery and optimization of synthetic routes. Automated flow chemistry, in particular, offers several advantages for the synthesis of fine chemicals, including precise control over reaction parameters, improved safety, and the potential for seamless scale-up. amidetech.compentelutelabmit.com
The synthesis of functionalized pyridine derivatives can be adapted to continuous flow processes. For instance, a packed-bed reactor containing a solid-supported catalyst could be used for a continuous cross-coupling or functionalization reaction. This approach allows for efficient catalyst recycling and simplified product purification.
High-throughput screening can be utilized to rapidly evaluate a large number of catalysts, ligands, and reaction conditions for a particular transformation. For example, a 96-well plate format can be used to screen different palladium catalysts and ligands for the optimal synthesis of a nicotinate derivative. This parallel approach significantly reduces the time required for reaction optimization compared to traditional one-at-a-time experimentation.
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein, thereby providing insights into the ligand's potential biological activity.
Elucidation of Ligand-Protein Interaction Modes
While specific molecular docking studies targeting Ethyl 5-bromo-2-(trifluoromethyl)nicotinate are not extensively documented in publicly available literature, studies on structurally related nicotinic acid derivatives offer a framework for understanding its potential interaction modes. For instance, derivatives of nicotinic acid have been investigated as agonists for receptors like the nicotinic acid receptor GPR109A. In such interactions, the pyridine (B92270) nitrogen and the carbonyl oxygen of the ester group are critical pharmacophoric features that can form hydrogen bonds with amino acid residues such as serine, threonine, or asparagine within a protein's binding pocket. The trifluoromethyl group, being highly lipophilic, would likely engage in hydrophobic interactions, while the bromine atom could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
Prediction of Binding Affinities and Optimal Ligand Poses
The prediction of binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), is a key outcome of molecular docking simulations. These scores are calculated based on the intermolecular forces such as electrostatic interactions, van der Waals forces, and hydrogen bonds between the ligand and the protein. For Ethyl 5-bromo-2-(trifluoromethyl)nicotinate, a favorable binding affinity would be anticipated in pockets that can accommodate its bulky trifluoromethyl and bromo substituents and form specific interactions with the nicotinate (B505614) core. The optimal pose would be the one that maximizes these favorable interactions while minimizing steric clashes.
Below is a hypothetical data table illustrating the kind of results that would be generated from a molecular docking study of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate against a hypothetical protein target.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Hypothetical Kinase A | -8.5 | LYS 78, GLU 95 | Hydrogen Bond, Electrostatic |
| LEU 130, VAL 60 | Hydrophobic | ||
| ASP 145 | Halogen Bond | ||
| Hypothetical Receptor B | -7.2 | SER 210, ASN 150 | Hydrogen Bond |
| PHE 212, TRP 148 | π-π Stacking, Hydrophobic |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. For Ethyl 5-bromo-2-(trifluoromethyl)nicotinate, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, while the LUMO would likely be distributed over the electron-deficient pyridine ring and the carbonyl group of the ester. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
A table summarizing hypothetical DFT-calculated properties is presented below.
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
In the context of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate, MD simulations would be invaluable for studying its behavior in a biological environment, such as in complex with a protein or within a lipid bilayer. An MD simulation would start with the docked pose of the ligand-protein complex and simulate its movement over time, typically nanoseconds to microseconds. This allows for the assessment of the stability of the binding pose and the key interactions identified in docking. It can reveal whether the initial interactions are maintained throughout the simulation and identify any conformational changes in the protein or ligand upon binding. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions.
Conformational Analysis and Dynamic Behavior of the Compound
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. Molecules are not static; they are dynamic entities that can rotate around single bonds, leading to various spatial orientations known as conformers. Understanding the preferred conformations and the energy barriers between them is essential, as the shape of a molecule dictates its physical properties and how it interacts with other molecules, including biological receptors.
Quantum chemical methods are often employed to perform conformational analysis. researchgate.net By systematically rotating the dihedral angles of interest and calculating the potential energy at each step, a potential energy surface can be mapped. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to interconversion between conformers. researchgate.net While specific experimental or computational studies on the conformational analysis of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate are not extensively documented in publicly available literature, the principles of such an analysis would apply. The analysis would aim to identify the most stable conformer, which is typically the one with the lowest steric hindrance and most favorable electronic interactions.
Table 1: Illustrative Potential Energy Profile for a Key Dihedral Angle
This table provides a hypothetical example of the data that would be generated from a conformational analysis scan of the C(ring)-C(ester) bond in Ethyl 5-bromo-2-(trifluoromethyl)nicotinate.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Description |
| 0 | 5.2 | Eclipsed (High Energy) |
| 60 | 1.5 | Gauche |
| 120 | 4.8 | Eclipsed (High Energy) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.8 | Eclipsed (High Energy) |
| 300 | 1.5 | Gauche |
Evaluation of Ligand-Receptor Complex Stability and Dynamics
To understand the potential biological activity of a compound, it is crucial to study its interaction with target receptors, such as proteins or enzymes. Molecular dynamics (MD) simulations are a powerful computational technique used to evaluate the stability and dynamics of a ligand-receptor complex over time. plos.org
An MD simulation begins with the three-dimensional structure of the receptor protein, with the ligand (in this case, Ethyl 5-bromo-2-(trifluoromethyl)nicotinate) "docked" into its putative binding site. The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds to microseconds. plos.org
This process provides a detailed view of the dynamic behavior of the complex, revealing:
Binding Stability: Whether the ligand remains stably bound within the receptor's active site or if it dissociates.
Conformational Changes: How the binding of the ligand may induce changes in the receptor's shape, which can be critical for its biological function. plos.org
Key Interactions: Identification of the specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Binding Free Energy: Calculation of the energy associated with the binding event, which helps to quantify the affinity of the ligand for the receptor.
While specific MD simulation studies for Ethyl 5-bromo-2-(trifluoromethyl)nicotinate are not detailed in the literature, this methodology is standard in assessing the potential of novel compounds as therapeutic agents. plos.org
In Silico ADMET Prediction for Compound Prioritization
In the process of drug discovery and development, it is vital to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Poor ADMET profiles are a major cause of late-stage clinical trial failures. In silico ADMET prediction uses computational models to estimate these properties early in the discovery phase, allowing for the prioritization of compounds with more favorable profiles. nih.govnih.gov
These predictive models are built using large datasets of compounds with known experimental ADMET properties. By identifying relationships between molecular structure and ADMET characteristics (a technique known as Quantitative Structure-Activity Relationship, or QSAR), these models can predict the properties of new, untested molecules like Ethyl 5-bromo-2-(trifluoromethyl)nicotinate. nih.gov
Computational Models for Absorption, Distribution, Metabolism, and Excretion Prediction
A variety of computational models are used to predict the key parameters within ADMET.
Absorption: Models predict properties like human intestinal absorption (HIA), cell permeability (e.g., Caco-2 permeability), and whether the compound is a substrate for transporters like P-glycoprotein. nih.gov
Distribution: Predictions focus on plasma protein binding (PPB), which affects the amount of free compound available to act on its target, and blood-brain barrier (BBB) penetration, which is crucial for drugs targeting the central nervous system. nih.gov
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is important for predicting drug-drug interactions and metabolic stability. nih.gov
Excretion: Predictions can estimate the primary routes of elimination from the body, such as renal (kidney) clearance. nih.gov
Toxicity: Various toxicological endpoints can be predicted, including potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.
Table 2: Illustrative In Silico ADMET Profile for Ethyl 5-bromo-2-(trifluoromethyl)nicotinate
This table presents a hypothetical ADMET profile, demonstrating the type of data generated by predictive software. These are not experimental values.
| ADMET Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability (nm/s) | > 20 x 10⁻⁶ | High permeability. |
| Distribution | ||
| Plasma Protein Binding (%) | > 90% | High binding may limit free drug concentration. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to have significant CNS effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug interactions via this pathway. |
| CYP3A4 Inhibitor | Yes | Potential for drug interactions with other CYP3A4 substrates. |
| Excretion | ||
| Renal Clearance | Low | Primarily cleared through metabolism rather than renal excretion. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low risk of genetic damage. |
Quantum Chemical Calculations for Mechanistic Elucidation and Reaction Pathway Prediction
Quantum chemical calculations are indispensable for understanding the intricate details of chemical reactions at the electronic level. mdpi.com These methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, identify transition states, and calculate activation energies, thereby predicting the most likely reaction pathways. nih.gov
For a molecule like Ethyl 5-bromo-2-(trifluoromethyl)nicotinate, quantum chemical calculations could be used to:
Predict Reactivity: By calculating the distribution of electron density and molecular orbitals (e.g., HOMO and LUMO), one can predict the most reactive sites on the molecule. For example, this could elucidate the susceptibility of the pyridine ring to nucleophilic or electrophilic attack.
Elucidate Reaction Mechanisms: When the compound undergoes a chemical transformation, such as hydrolysis of the ester or a nucleophilic aromatic substitution at the bromine position, quantum calculations can map the entire reaction coordinate. This involves identifying the structures of reactants, intermediates, transition states, and products. nih.gov
Calculate Activation Barriers: The energy difference between the reactants and the transition state (the activation energy) determines the rate of a reaction. By calculating these barriers for different possible pathways, chemists can predict which reaction is kinetically favored. nih.gov
Such theoretical studies provide a fundamental understanding of the chemical behavior of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate, guiding its synthesis and application in further chemical reactions.
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Definitive Structural Elucidation
Spectroscopic methods are fundamental to the characterization of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate, offering detailed insights into its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.
¹H NMR spectroscopy would provide information on the proton environments within the molecule. The ethyl ester group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The two aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region of the spectrum, with their chemical shifts and coupling patterns dictated by the electronic effects of the bromo and trifluoromethyl substituents.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. A distinct signal would be expected for each unique carbon atom in the molecule. The carbon of the trifluoromethyl group would be identifiable by its coupling to the three fluorine atoms, typically appearing as a quartet. The carbonyl carbon of the ester group would resonate at a characteristic downfield chemical shift.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For Ethyl 5-bromo-2-(trifluoromethyl)nicotinate, a single resonance would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a sensitive probe of the electronic environment of the CF₃ group.
A representative table of expected NMR data is provided below. Please note that exact chemical shifts (δ) are dependent on the solvent and experimental conditions.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | ~8.7 | d | ~2.0 | H-6 (Pyridine) |
| ¹H | ~8.2 | d | ~2.0 | H-4 (Pyridine) |
| ¹H | ~4.4 | q | ~7.1 | -OCH₂CH₃ |
| ¹H | ~1.4 | t | ~7.1 | -OCH₂CH₃ |
| ¹³C | ~163 | s | - | C=O (Ester) |
| ¹³C | ~150 | q | ~35 | C-2 (Pyridine, coupled to F) |
| ¹³C | ~148 | s | - | C-6 (Pyridine) |
| ¹³C | ~142 | s | - | C-4 (Pyridine) |
| ¹³C | ~122 | q | ~275 | CF₃ |
| ¹³C | ~118 | s | - | C-5 (Pyridine) |
| ¹³C | ~115 | s | - | C-3 (Pyridine) |
| ¹³C | ~63 | s | - | -OCH₂CH₃ |
| ¹³C | ~14 | s | - | -OCH₂CH₃ |
| ¹⁹F | ~ -65 | s | - | -CF₃ |
This is an interactive data table. You can sort and filter the data as needed.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in Ethyl 5-bromo-2-(trifluoromethyl)nicotinate by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key expected absorptions would include a strong band for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching vibrations for the trifluoromethyl group (in the 1100-1300 cm⁻¹ region), and characteristic aromatic C-H and C=C/C=N stretching and bending vibrations from the pyridine ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1300-1100 | Strong | C-F Stretch (Trifluoromethyl) |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1600-1450 | Medium | Aromatic C=C and C=N Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
This is an interactive data table. You can sort and filter the data as needed.
High-Resolution Mass Spectrometry (MS, LC-MS, ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is employed for the precise determination of the molecular weight and elemental composition of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate. Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer can provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the chemical formula. The isotopic pattern resulting from the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would serve as a distinctive feature in the mass spectrum, further corroborating the compound's identity.
Crystallographic Studies
While spectroscopic methods provide structural information in solution or bulk, crystallographic studies offer a definitive view of the molecule's three-dimensional arrangement in the solid state.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Should suitable single crystals of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate be obtained, Single-Crystal X-ray Diffraction would provide an atomic-resolution three-dimensional model of the molecule. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about the crystal packing, including any intermolecular interactions such as halogen bonding or π-stacking, which are crucial for understanding the solid-state properties of the material.
Chromatographic Purity and Separation Techniques
Chromatographic techniques are essential for assessing the purity of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate and for separating it from any impurities or related compounds. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a primary method for determining the purity of the compound. A well-developed HPLC method would show a single major peak corresponding to the target compound, with the area of this peak relative to the total peak area indicating its percentage purity. Gas Chromatography (GC), particularly for a volatile compound like this ester, can also be a valuable tool for purity assessment. These techniques are also instrumental in monitoring the progress of reactions that synthesize or utilize this compound and in the purification of the final product.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are indispensable tools for the separation, quantification, and purity assessment of pharmaceutical intermediates like Ethyl 5-bromo-2-(trifluoromethyl)nicotinate. UPLC, a modern advancement of HPLC, utilizes columns packed with sub-2 µm particles, which operates at higher pressures to deliver significantly improved resolution, speed, and sensitivity. researchgate.netresearchgate.net This enhancement in performance is critical for resolving closely related impurities from the main compound peak. researchgate.net
For a compound such as Ethyl 5-bromo-2-(trifluoromethyl)nicotinate, a reversed-phase UPLC method would typically be developed. nih.gov Chromatographic separation would likely be performed on a C18 column, which is effective for retaining moderately polar to nonpolar compounds. researchgate.netnih.gov A gradient elution system, often employing a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile), allows for the efficient separation of the target compound from starting materials, by-products, and degradation products. nih.gov The column temperature is carefully controlled to ensure reproducibility. nih.gov Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, providing both quantitative data and spectral information to aid in peak identification.
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 1 µL |
| Gradient | 5% B to 95% B over 5 minutes |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC, particularly for chiral separations in the pharmaceutical industry. europeanpharmaceuticalreview.comselvita.com The technique uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol (B145695). afmps.beresearchgate.net This mobile phase exhibits low viscosity and high diffusivity, which permits the use of higher flow rates, leading to faster and more efficient separations compared to HPLC. afmps.bechiraltech.com
Given that many biologically active molecules are chiral, and often only one enantiomer possesses the desired therapeutic effect, the ability to separate enantiomers is critical. chromatographyonline.com For a chiral compound like Ethyl 5-bromo-2-(trifluoromethyl)nicotinate, SFC would be the preferred method for enantiomeric separation. The key to this separation is the chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for a broad range of compounds. europeanpharmaceuticalreview.com Method development in SFC involves screening different CSPs and organic modifiers to achieve optimal enantioseparation. afmps.be The addition of small amounts of additives to the mobile phase can also significantly improve peak shape and resolution. europeanpharmaceuticalreview.com
| Parameter | Condition |
|---|---|
| Primary Mobile Phase | Supercritical CO₂ |
| Co-solvent/Modifier | Methanol, Ethanol, or Isopropanol (5-40%) |
| Chiral Stationary Phases (CSPs) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Flow Rate | 2-5 mL/min |
| Back Pressure | 100-150 bar |
| Column Temperature | 40 °C |
| Detection | UV-Vis Detector |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and convenient technique widely used in synthetic organic chemistry to monitor the progress of a reaction. libretexts.orgresearchgate.net It allows for the simultaneous analysis of multiple samples and provides qualitative information about the composition of a reaction mixture. nih.gov For the synthesis of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate, TLC is an ideal tool to track the consumption of starting materials and the formation of the product. libretexts.orgthieme.de
A typical TLC analysis involves spotting a small aliquot of the reaction mixture onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. researchgate.net The plate is then placed in a chamber containing a suitable mobile phase (eluent), typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate). rsc.org As the eluent moves up the plate by capillary action, the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. rsc.org Less polar compounds travel further up the plate (higher Retention factor, Rf), while more polar compounds remain closer to the baseline (lower Rf). The spots are visualized under UV light or by staining. rochester.edu By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine if the reaction is complete. libretexts.org
| Compound | Function | Hypothetical Rf Value (3:1 Hexane:Ethyl Acetate) | Visualization |
|---|---|---|---|
| Starting Material (e.g., 5-bromo-2-(trifluoromethyl)nicotinic acid) | Reactant | 0.15 | UV Active |
| Ethyl 5-bromo-2-(trifluoromethyl)nicotinate | Product | 0.50 | UV Active |
| Reaction Mixture at t=0 | Initial State | Spot at Rf 0.15 | UV Active |
| Reaction Mixture at t=2h | In Progress | Spots at Rf 0.15 and 0.50 | UV Active |
| Reaction Mixture at t=4h | Completion | Spot at Rf 0.50 (reactant spot absent) | UV Active |
Surface Enhanced Raman Scattering (SERS) for Surface Interaction Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the structure and orientation of molecules adsorbed on nanostructured metal surfaces, typically silver, gold, or copper. clinmedjournals.orgedinst.com The technique overcomes the primary limitation of conventional Raman spectroscopy—its inherently weak signal—by enhancing the Raman scattering intensity by factors of up to 10¹⁰-10¹⁵. edinst.com This enormous enhancement allows for the detection of even single molecules. nih.gov
The SERS effect arises from two primary mechanisms: electromagnetic enhancement, caused by localized surface plasmon resonance on the metal nanostructures, and chemical enhancement, which involves charge-transfer interactions between the molecule and the metal surface. acs.orgnih.gov For a molecule like Ethyl 5-bromo-2-(trifluoromethyl)nicotinate, which contains a pyridine ring, SERS is particularly well-suited for studying its interaction with a metal surface. The nitrogen atom in the pyridine ring can directly interact with the metal, influencing the molecule's orientation. nih.gov This orientation affects which vibrational modes are enhanced. For instance, ring breathing and stretching modes of the pyridine core are consistently enhanced. acs.org The relative intensities of different bands in the SERS spectrum can provide insights into how the molecule is oriented relative to the surface (e.g., flat vs. perpendicular). nih.govcore.ac.uk This information is invaluable for applications in catalysis, sensor development, and understanding interfacial chemistry.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected SERS Enhancement | Structural Information |
|---|---|---|---|
| Pyridine Ring Breathing | ~1000 - 1040 | Strong | Core ring structure, sensitive to surface binding |
| Pyridine Ring Stretching | ~1580 - 1610 | Strong | Indicates ring integrity and interaction with the surface |
| C=O Stretch (Ester) | ~1720 - 1740 | Moderate | Proximity of the ester group to the surface |
| C-F Stretch (Trifluoromethyl) | ~1100 - 1350 | Moderate to Strong | Orientation of the CF₃ group |
| C-Br Stretch | ~500 - 600 | Weak to Moderate | Presence and environment of the bromo substituent |
Applications and Future Research Directions
Ethyl 5-bromo-2-(trifluoromethyl)nicotinate as a Versatile Synthetic Scaffold in Pre-clinical Drug Discovery Programs
Ethyl 5-bromo-2-(trifluoromethyl)nicotinate has emerged as a highly valuable building block in medicinal chemistry. Its structure combines a pyridine (B92270) ring, common in many biologically active molecules, with two key functional groups: a bromine atom and a trifluoromethyl group. The bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the attachment of diverse molecular fragments. The trifluoromethyl (-CF3) group is particularly significant in drug design; it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
The utility of the nicotinic acid framework, to which this compound belongs, is well-established in the development of therapeutic agents. nih.gov For instance, various derivatives of nicotinic acid have been synthesized and evaluated for potent anti-inflammatory activity. nih.gov The core structure serves as a versatile scaffold, enabling chemists to create large libraries of related compounds for screening against various diseases. Research on the closely related 2-(trifluoromethyl)nicotinate scaffold has led to the discovery of novel allosteric inhibitors of the HIV-1 reverse transcriptase, a critical enzyme for viral replication, demonstrating the potential of this chemical class in developing antiviral agents.
Design of Novel Chemical Entities with Enhanced and Selective Biological Profiles
The strategic placement of the bromo and trifluoromethyl substituents on the ethyl nicotinate (B505614) core allows for the rational design of novel chemical entities with tailored biological activities. The trifluoromethyl group often improves a drug's pharmacokinetic profile, while the bromine atom can be replaced with other functional groups to fine-tune the molecule's interaction with a specific biological target.
This approach has been successfully applied to create potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation. nih.gov Studies on nicotinate derivatives have shown that specific modifications can lead to compounds with high selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, certain synthesized nicotinate derivatives showed COX-2 inhibitory activity equipotent to the reference drug celecoxib. nih.gov Similarly, the development of salicylanilide (B1680751) analogues containing bromo and trifluoromethyl groups has yielded potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease. nih.gov This demonstrates that the functional groups present in Ethyl 5-bromo-2-(trifluoromethyl)nicotinate are instrumental in designing molecules with enhanced potency and selectivity.
Table 1: Examples of Biologically Active Scaffolds Derived from or Related to Nicotinates
| Scaffold/Derivative Class | Biological Target | Therapeutic Potential |
| Nicotinate Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory nih.gov |
| 2-Amino-6-(trifluoromethyl)nicotinate Derivatives | HIV-1 Reverse Transcriptase | Antiviral |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases nih.gov |
Development of Economically Viable and Environmentally Sustainable Synthetic Routes
Historically, the industrial production of nicotinic acid and its derivatives has relied on harsh chemical methods, such as the oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine (B142974) with nitric acid. researchgate.netmdpi.com These processes often require high temperatures and pressures and can generate significant chemical waste, including nitrous oxide, a potent greenhouse gas. researchgate.net Consequently, a major focus of current research is the development of "green" and sustainable synthetic routes.
Modern approaches are increasingly aligning with the principles of green chemistry, emphasizing reduced energy consumption, use of renewable starting materials, and minimization of hazardous by-products. researchgate.netejcmpr.com Key advancements in this area include:
Biocatalysis: The use of enzymes, such as nitrile hydratase, offers a highly specific and environmentally friendly alternative to traditional chemical catalysis for producing amides from nitriles. researchgate.net Lipases have also been used for the efficient synthesis of nicotinamide (B372718) derivatives. nih.gov
Continuous-Flow Technology: Continuous-flow microreactors provide significant advantages over traditional batch processing, including shorter reaction times, increased product yields, and improved safety. nih.gov This technology is a promising strategy for the efficient and sustainable synthesis of nicotinate derivatives. nih.gov
Improved Catalytic Systems: Research into gas-phase oxidation using improved heterogeneous catalysts offers a method with high atom economy, using air as the oxidant and producing water as the only by-product. mdpi.com
The development of such economically viable and ecologically sound methods is crucial for the large-scale production of complex intermediates like Ethyl 5-bromo-2-(trifluoromethyl)nicotinate.
Exploration of New Biological Targets and Pathways in Laboratory Settings
The unique chemical properties of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate make it an excellent tool for exploring new biological targets in laboratory research. As a derivative of nicotinic acid (niacin), it is related to the fundamental "Nicotinate and nicotinamide metabolism" pathway, which is central to cellular energy and redox reactions through the production of NAD+ and NADP+. genome.jp This connection suggests that derivatives of this compound could be used as chemical probes to modulate enzymes within this pathway, offering insights into metabolic diseases.
Beyond its metabolic relevance, the scaffold is being used to investigate a range of other targets. As previously mentioned, related structures have been instrumental in identifying inhibitors for viral enzymes like HIV-1 reverse transcriptase and neurological targets such as cholinesterases. nih.gov The versatility of the nicotinate core allows for the creation of diverse molecular shapes and electronic properties, making it suitable for screening against a wide array of proteins to identify novel interactions and biological functions. Molecular docking studies, which predict the binding of a small molecule to a protein, are often used to rationalize the activity of these compounds and guide the design of more potent derivatives. nih.gov
Identification of Unaddressed Research Gaps and Emerging Methodologies in Nicotinate Chemistry
Despite the progress made, several research gaps and opportunities remain in the field of nicotinate chemistry. A primary challenge is the development of synthetic methods that are both highly efficient and environmentally benign for producing complex, multi-substituted nicotinates. nih.govmdpi.com While greener methods are emerging, their application to more complex structures like Ethyl 5-bromo-2-(trifluoromethyl)nicotinate is an area requiring further investigation.
Key research gaps and future directions include:
Structure-Activity Relationship (SAR) Studies: There is a need for more systematic SAR studies to understand precisely how different substituents on the nicotinate ring influence biological activity and selectivity for various targets.
Exploration of New Target Classes: While research has focused on areas like inflammation and viral diseases, the full therapeutic potential of this scaffold is likely underexplored. Screening against other target classes, such as kinases, proteases, and ion channels, could reveal new applications.
Application of Emerging Methodologies: The adoption of modern synthetic techniques, such as microwave-assisted synthesis and photoredox catalysis, could streamline the creation of novel nicotinate derivatives. researchgate.net Continuous-flow synthesis, in particular, stands out as a key methodology for achieving more sustainable and efficient production in the future. nih.gov
Addressing these gaps will be crucial for fully realizing the potential of Ethyl 5-bromo-2-(trifluoromethyl)nicotinate and related compounds in the development of next-generation therapeutics.
Q & A
Q. What are the common synthetic routes for ethyl 5-bromo-2-(trifluoromethyl)nicotinate, and how are reaction conditions optimized?
Ethyl 5-bromo-2-(trifluoromethyl)nicotinate is typically synthesized via Suzuki-Miyaura cross-coupling or bromination of precursor nicotinate derivatives. For example:
- Suzuki coupling : A mixture of 5-bromo-2-(trifluoromethyl)pyridine, a boronic acid (e.g., 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline), Pd(PPh₃)₄ catalyst, and K₂CO₃ in toluene/ethanol/water (3:1:5 ratio) is refluxed under nitrogen. Purification via silica gel chromatography (ethyl acetate/petroleum ether) yields the product in 98% purity .
- Bromination : Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is treated with N-bromosuccinimide (NBS) in dichloromethane at room temperature for 72 hours, followed by column chromatography (petroleum ether:ethyl acetate = 96:4) to achieve 85% yield .
Optimization tips :
- Catalyst loading (e.g., 3–5 mol% Pd) and solvent ratios significantly impact yield.
- Prolonged reaction times (≥24 hours) improve bromination efficiency.
| Method | Catalyst/Reagent | Solvent System | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 98% | 99% |
| Bromination | NBS | DCM | 85% | 95% |
Q. Which analytical techniques are most reliable for characterizing ethyl 5-bromo-2-(trifluoromethyl)nicotinate?
Key techniques include:
- LCMS/HPLC : Confirms molecular weight (e.g., m/z 307 [M+H]⁺) and purity (retention time: 0.99–1.26 minutes under SQD-AA05/SMD-TFA05 conditions) .
- NMR/FTIR :
-
¹H NMR : Signals for ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and trifluoromethyl groups (δ 3.8–4.0 ppm) .
-
FTIR : Peaks at 1720–1740 cm⁻¹ (ester C=O) and 1100–1150 cm⁻¹ (C-F stretch) .
Best practices : Use a combination of LCMS and NMR to resolve ambiguities in structural assignments, especially for regioisomers.
Advanced Research Questions
Q. How can conflicting data on reaction yields between small-scale and pilot-scale syntheses be resolved?
Discrepancies often arise from inefficient mixing, heat transfer, or catalyst deactivation at larger scales. Strategies include:
- Design of Experiments (DoE) : Systematically vary solvent ratios (e.g., toluene/ethanol/water) and catalyst loadings to identify critical parameters .
- In-line monitoring : Use HPLC or FTIR to track reaction progress and adjust conditions dynamically .
- Case study : A patent-reported 98% yield (1 g scale) dropped to 75% at 100 g due to Pd leaching; switching to Pd/C (heterogeneous catalyst) improved scalability .
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?
The -CF₃ group is electron-withdrawing, which:
- Activates the pyridine ring for nucleophilic substitution at the 5-position (Br substitution) .
- Reduces oxidative addition efficiency in Pd-catalyzed couplings due to steric hindrance. Computational studies suggest π-backbonding between Pd and -CF₃ mitigates this . Experimental validation : Replacing -CF₃ with -CH₃ in analogs reduces coupling yields by 40%, confirming electronic effects .
Q. How does the compound’s stability vary under different storage conditions?
Stability tests indicate:
- Short-term : Stable at 2–8°C under inert atmosphere for 6 months (≥95% purity) .
- Long-term : Degrades by 10% after 12 months at room temperature due to ester hydrolysis; adding molecular sieves (4Å) reduces degradation to <3% . Handling protocols : Store at ≤-20°C in amber vials with desiccants. Avoid exposure to moisture and light .
Data Contradiction Analysis
Q. Why do HPLC retention times vary across studies (0.99 vs. 1.26 minutes)?
Differences arise from:
- Column type : C18 vs. phenyl-hexyl columns alter hydrophobicity interactions.
- Mobile phase : Acetic acid (SQD-AA05) vs. trifluoroacetic acid (SMD-TFA05) modifiers affect ionization . Recommendation : Standardize conditions (e.g., Agilent ZORBAX SB-C18, 0.1% formic acid) for cross-study comparisons.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
